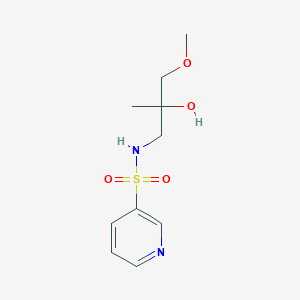

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c1-10(13,8-16-2)7-12-17(14,15)9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAJKXGYUNONFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide typically involves multiple steps. One common method includes the reaction of pyridine-3-sulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including oxidation and substitution, enabling the formation of derivatives with tailored properties.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzymes or receptors. For instance, it may inhibit carbonic anhydrase, an enzyme involved in regulating intraocular pressure (IOP), making it a candidate for treating conditions like glaucoma .

Medicine

This compound has shown promise in therapeutic applications due to its anti-inflammatory and antimicrobial properties. Studies have highlighted its potential in treating various diseases by modulating biological pathways through enzyme inhibition or receptor interaction .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxyethyl)pyridine-3-sulfonamide

- N-(2-methoxyethyl)pyridine-3-sulfonamide

- N-(2-methylpropyl)pyridine-3-sulfonamide

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups in the side chain allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on a review of current literature.

Chemical Structure and Synthesis

This compound has a molecular formula of and a molecular weight of 260.31 g/mol. The compound features a pyridine ring substituted with a sulfonamide group and a hydroxy-methoxy side chain.

Synthesis Overview:

The synthesis typically involves:

- Starting Materials : Pyridine-3-sulfonyl chloride and 2-hydroxy-3-methoxy-2-methylpropylamine.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran with triethylamine as a base to neutralize hydrochloric acid produced during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can mimic natural substrates, facilitating binding and inhibition of target enzymes. This interaction may disrupt normal cellular processes, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, potentially affecting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound's structural features indicate potential for modulating inflammatory responses.

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness in various biological contexts:

- Study on Antimicrobial Activity : In vitro tests demonstrated that this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .

- Enzyme Interaction Studies : A study focused on the interaction of this compound with specific enzymes involved in inflammatory pathways revealed that it could effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)pyridine-3-sulfonamide | Structure | Moderate enzyme inhibition |

| N-(2-methoxyethyl)pyridine-3-sulfonamide | Structure | Antimicrobial activity |

| N-(2-methylpropyl)pyridine-3-sulfonamide | Structure | Anti-inflammatory effects |

This table illustrates that while all compounds share similar structural features, their biological activities can vary significantly based on subtle differences in their side chains.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves sulfonylation of the pyridine derivative using sulfonyl chloride intermediates under basic conditions (e.g., pyridine or triethylamine as a catalyst). For example, analogous sulfonamide syntheses (e.g., sodium N-(benzenesulfonyl)pyridin-2-aminide) utilize controlled stoichiometry and anhydrous solvents to minimize side reactions . Temperature optimization (0–25°C) and stepwise addition of reagents can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring to confirm purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar pyridine sulfonamides (e.g., coupling constants for aromatic protons in pyridine rings typically range 8–9 Hz) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error. For example, related sulfonamides show fragmentation patterns corresponding to loss of methoxy or hydroxy groups .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in at least three independent experiments, using standardized protocols (e.g., cell viability assays with controls for solvent effects) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare IC50 values across assays. For instance, discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity) may arise from assay-specific interference, requiring orthogonal validation (e.g., SPR or ITC) .

- Data Normalization : Use internal controls (e.g., β-actin in Western blots) to correct for variability in cell-based assays .

Q. What strategies are effective in improving the solubility and bioavailability of this sulfonamide derivative in preclinical models?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation) at the 2-methylpropyl moiety without disrupting sulfonamide pharmacophore activity .

- Formulation Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions for in vivo studies. For example, related pyridine sulfonamides showed improved bioavailability via micellar encapsulation .

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to assess half-life and tissue distribution .

Q. How should structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for observed pharmacological effects?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with variations at the methoxy, hydroxy, and methylpropyl groups. For example, replacing the methoxy group with halogens (e.g., Cl, F) can probe electronic effects on target binding .

- Biological Testing : Screen analogs against primary targets (e.g., enzyme inhibition assays) and counter-screens for off-target effects. Use molecular docking (e.g., PDB: 3HKC for pyridine derivatives) to correlate activity with binding poses .

- Data Clustering : Apply multivariate analysis (e.g., PCA) to group compounds by activity profiles, highlighting critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.